Product packaging for 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol(Cat. No.:)

1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B11756987
M. Wt: 192.26 g/mol
InChI Key: NWAXJZRBUAJSCV-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase-targeted therapies. Its molecular structure incorporates a pyridine ring—a privileged scaffold commonly found in pharmaceuticals—linked to a pyrrolidin-3-ol moiety, which provides structural complexity and potential for hydrogen bonding. This specific arrangement is characteristic of compounds designed to modulate enzyme activity, with published research indicating that similar amino-substituted heterocyclic derivatives demonstrate potent inhibitory effects against a range of kinase targets, including ALK and c-Met . Kinase inhibition is a cornerstone strategy for investigating proliferative disorders and diseases associated with angiogenesis, making this compound a valuable probe for studying associated signaling pathways and cellular processes . The compound's structural features suggest potential for interfering with protein-protein interactions, analogous to the mechanism of other heterocyclic compounds that disrupt interactions between biomolecules such as chitinase-like protein YKL-40 and its ligands like heparan sulfate . Furthermore, the embedded pyrrolidine and pyridine heterocycles enhance its potential as a stable scaffold for chemical derivatization, avoiding the complex equilibria often seen with simpler molecules and making it suitable for robust assay development and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives, or as a tool compound for in vitro biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B11756987 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(11-4-2-3-6-12-11)13-7-5-10(14)8-13/h2-4,6,9-10,14H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAXJZRBUAJSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol and Its Chiral Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved pharmaceuticals. nih.gov Its construction, particularly with stereochemical control at the 3-position, is a key challenge in synthetic organic chemistry.

The synthesis of chiral 3-hydroxypyrrolidine, the core of the target molecule, can be achieved through various stereoselective methods. A common strategy involves the use of precursors from the natural chiral pool. For instance, chiral N-benzyl-3-hydroxypyrrolidine has been prepared from natural malic acid via condensation with benzylamine and subsequent reduction. google.com Similarly, glutamic acid can serve as a starting material for this scaffold. google.com

Alternative approaches build the ring from acyclic precursors, establishing the stereocenter during the process. One method begins with chiral 4-halo-3-hydroxybutyrate, which is reduced to the corresponding butanol. google.com The primary alcohol is then selectively converted to a leaving group, and subsequent reaction with an amine like benzylamine yields the chiral N-substituted-3-hydroxypyrrolidine. google.com A related patented process involves protecting the hydroxyl group of 4-halo-3-hydroxybutyric acid, followed by reduction, sulfonation, and cyclization with an amine. wipo.int These methods provide reliable access to 3-hydroxypyrrolidine scaffolds with high optical purity. wipo.int

Table 1: Selected Stereoselective Syntheses of 3-Hydroxypyrrolidine Scaffolds

Starting MaterialKey Transformation(s)Method of StereocontrolReference
Natural Malic AcidCondensation with benzylamine, reductionChiral Pool Synthesis google.com
4-Halo-3-hydroxybutyrateReduction, selective activation, cyclization with amineChiral Pool Synthesis google.com
4-Halo-3-hydroxybutyric acidProtection, reduction, sulfonation, cyclizationChiral Pool Synthesis wipo.int
Acyclic Alcohol (e.g., 96)Intramolecular cyclization using NaHSubstrate Control nih.gov

Chiral aziridines are powerful building blocks for the synthesis of various nitrogen-containing heterocycles. nih.govmetu.edu.tr Their utility stems from the high reactivity of the strained three-membered ring, which can be opened by a wide range of nucleophiles in a regio- and stereoselective manner.

The regioselectivity of the ring-opening is often influenced by the substituents on the aziridine ring and the reaction conditions. For instance, the functional group on an alkyl substituent at the C2 position of the aziridine can direct the nucleophilic attack. nih.gov A γ-ketone group can promote nucleophilic attack at the C2 position, while a γ-silylated hydroxy group on the same backbone can direct the attack to the unsubstituted C3 position. nih.gov These ring-opened intermediates can then be cyclized to afford substituted pyrrolidines. nih.gov

Catalysis can also be employed to control the reaction. A dimeric yttrium salen catalyst has been shown to facilitate a regiodivergent kinetic resolution of racemic aziridines. nih.gov This catalyst accelerates the ring-opening by trimethylsilylazide, inducing nucleophilic attack at the primary carbon of one enantiomer and the secondary carbon of the other, yielding a pair of regioisomeric products with high enantioselectivity. nih.gov Such methods provide a versatile route to functionalized pyrrolidines by controlling the point of nucleophilic attack on the chiral aziridine precursor.

Pyrrolidin-2-ones (pyrrolidinones) are valuable synthetic intermediates that can be readily reduced to the corresponding pyrrolidinols. The development of one-pot multicomponent reactions to construct these precursors is an efficient and atom-economical strategy.

One such approach involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a catalyst. rsc.org Another method describes the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. researchgate.net This reaction proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane to form a γ-amino ester, which undergoes subsequent lactamization. researchgate.net Furthermore, unique bis-pyrrolidinone tetrazoles can be formed in a one-pot, two-step process using an Ugi-Azide reaction followed by an acid-catalyzed lactam formation. nih.gov These methods provide rapid access to diverse pyrrolidinone scaffolds, which serve as direct precursors to the desired pyrrolidinol core after a reduction step.

Table 2: Examples of One-Pot Syntheses of Pyrrolidinone Precursors

Reaction TypeKey ReactantsCatalyst/ConditionsResulting ScaffoldReference
Multicomponent ReactionAniline, aldehyde, diethyl acetylenedicarboxylateCitric acid, ultrasound3-Pyrrolin-2-one rsc.org
Tandem ReactionDonor-acceptor cyclopropane, primary amineLewis acid, then base1,5-Substituted Pyrrolidin-2-one researchgate.net
Ugi-Azide/LactamizationKeto-ester, primary amine, isocyanide, TMSN₃TFABis-pyrrolidinone tetrazole nih.gov
CycloadditionAzomethine ylide, 3-methyleneoxindolineN/ASpirooxindole-pyrrolidine rsc.org

Enantioselective Synthesis of 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol

The synthesis of a specific diastereomer of this compound requires precise control over two chiral centers: one at the C3 position of the pyrrolidine ring and the other at the benzylic-like position of the N-ethylpyridyl substituent. This can be accomplished through asymmetric reactions that create a stereocenter enantioselectively or through diastereoselective reactions that use a chiral element to control the formation of a new stereocenter.

Asymmetric reactions are essential for establishing stereocenters with high enantiomeric excess. Various catalytic and stoichiometric methods have been developed for the synthesis of chiral pyrrolidines. nih.govwhiterose.ac.uk

One powerful strategy is the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and alkenes. nih.govacs.org This method can generate multiple stereocenters simultaneously with high control. nih.govacs.org Organocatalysis also offers versatile approaches. For example, a chiral phosphoric acid can catalyze an aza-Michael cyclization to yield enantioenriched pyrrolidines in a process termed an asymmetric 'clip-cycle' reaction. whiterose.ac.uk

Biocatalysis represents another frontier, where engineered enzymes can perform transformations with exceptional selectivity. acs.org Directed evolution has produced cytochrome P411 variants capable of catalyzing intramolecular C(sp³)–H amination of alkyl azides to form chiral pyrrolidines with up to 99:1 enantiomeric ratio. acs.org For the target molecule, an asymmetric reduction of a precursor ketone, N-(1-(pyridin-2-yl)ethyl)pyrrolidin-3-one, could establish the C3-hydroxyl stereocenter. Alternatively, the chiral side chain could be introduced via an asymmetric reductive amination of 3-hydroxypyrrolidine with 2-acetylpyridine.

Table 3: Asymmetric Methodologies for Pyrrolidine Synthesis

Asymmetric StrategyKey TransformationType of StereocontrolReference
1,3-Dipolar CycloadditionReaction of azomethine ylides with alkenesChiral Auxiliary/Catalyst nih.govacs.org
Enantioselective LithiationDeprotonation of N-Boc-pyrrolidine with s-BuLi/(-)-sparteineChiral Ligand nih.gov
OrganocatalysisAza-Michael cyclizationChiral Phosphoric Acid Catalyst whiterose.ac.uk
BiocatalysisIntramolecular C(sp³)–H aminationEngineered Enzyme (P411 variant) acs.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. acs.org After establishing the desired stereocenter, the auxiliary can be removed. This strategy is particularly effective for controlling the relative stereochemistry between two or more chiral centers.

Oxazolidinones, developed by Evans, are highly effective chiral auxiliaries for a variety of asymmetric transformations. sigmaaldrich.com Similarly, Oppolzer's chiral sultams have been successfully employed in asymmetric 1,3-dipolar cycloadditions to construct substituted pyrrolidines with excellent diastereoselectivity. acs.org In one example, the chiral sultam attached to an alkene dipolarophile shields one face of the molecule, directing the approach of the dipole to the opposite face and leading to the predominant formation of a single diastereomer. acs.org

Another widely used auxiliary is the N-tert-butanesulfinyl group. nih.govacs.org When attached to a nitrogen atom, this group can effectively control the stereochemistry of reactions at adjacent positions, such as in the diastereoselective 1,3-dipolar cycloaddition of N-tert-butanesulfinylazadienes with azomethine ylides to produce densely substituted pyrrolidines. nih.govacs.org For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine ring precursor to direct the diastereoselective alkylation of the nitrogen atom with 1-(pyridin-2-yl)ethyl bromide, or a chiral auxiliary on the ethylpyridyl fragment could direct its attachment to the pyrrolidine nitrogen.

Asymmetric Catalytic Approaches for Pyrrolidine Derivatives

The synthesis of chiral pyrrolidine scaffolds is a cornerstone of modern organic chemistry, with asymmetric catalysis offering the most elegant and efficient routes. These strategies avoid the use of stoichiometric chiral auxiliaries by employing small amounts of a chiral catalyst to generate products with high enantiomeric excess (ee). Organocatalysis and metal catalysis are the two primary pillars in this field.

Organocatalytic methods often utilize proline and its derivatives to mimic natural enzymatic reactions. For instance, the tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, provides a direct pathway to 5-hydroxypyrrolidines with excellent enantioselectivity (90-99% ee) ku.ac.aeresearchgate.net. Another powerful organocatalytic strategy is the [3+2] cycloaddition using iminium activation or bifunctional organocatalysis to construct the pyrrolidine ring in a single, highly controlled step nih.gov. Cinchonidine-derived amino-squaramide catalysts have proven effective in cascade reactions to produce highly substituted pyrrolidines bearing quaternary stereocenters rsc.org.

Transition metal catalysis, particularly involving copper, palladium, and iridium, offers complementary and highly effective methods. The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful techniques for the stereocontrolled synthesis of pyrrolidines nih.govnih.gov. In this approach, a metal complexed with a chiral ligand coordinates to an iminoester, forming a rigid five-membered chelate that directs the cycloaddition with an alkene, leading to high asymmetric induction rsc.org. Intramolecular iridium-catalyzed allylic aminations have also been developed for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines researchgate.net.

Table 1: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
Catalytic SystemReaction TypeKey FeaturesReported Enantioselectivity (ee)
Proline-derived OrganocatalystsTandem Michael Addition/CyclizationEnvironmentally friendly; mimics enzymatic processes. nih.govUp to 99%
Cinchona Alkaloid-SquaramideCascade ReactionCreates complex pyrrolidines with quaternary centers. rsc.orgHigh
Cu(I) / Chiral Ligand (e.g., Fesulphos)[3+2] CycloadditionBroad substrate scope; high efficiency at low catalyst loading. rsc.orgUp to 97%
Pd(0) / Chiral Phosphoramidite[3+2] Cycloaddition of TrimethylenemethaneStepwise mechanism allowing for high stereocontrol. nih.govExcellent
Iridium / Chiral Diene ComplexesAsymmetric CyclizationEffective for N-sulfonyl alkenyl amides.High

Control of Absolute Configuration: (R)-1-(1-Pyridin-2-yl-ethyl)-pyrrolidin-3-ol Specific Syntheses

Achieving the specific absolute configuration of (R)-1-(1-Pyridin-2-yl-ethyl)-pyrrolidin-3-ol requires precise control over two stereocenters: one at the C3 position of the pyrrolidine ring and the other at the benzylic-like position of the N-ethylpyridine moiety. A common and robust strategy to ensure the configuration of the pyrrolidine ring is to begin with a chiral precursor, a method known as a chiral pool synthesis nih.gov.

For the synthesis of the target molecule, a logical starting material is (R)-pyrrolidin-3-ol. This precursor can be prepared from various chiral sources. For example, optically pure chiral 3-hydroxypyrrolidine can be synthesized from precursors like chiral 1,2,4-butanetriol google.com. The synthesis involves converting the primary alcohol of 4-halo-3-hydroxybutanol to a leaving group, followed by reaction with an amine to induce cyclization google.com. Another route involves the hydrogenation and simultaneous intramolecular cyclization of protected 4-chloro-3-hydroxybutyronitrile, although this can suffer from low yields google.com. By starting with an enantiomerically pure pyrrolidine core, the absolute configuration at the C3 position is locked in from the outset, simplifying the subsequent stereochemical challenges. The introduction of the N-substituent and the control of the second stereocenter are addressed in the following sections.

N-Alkylation and C-Functionalization Strategies for Pyrrolidin-3-ol Derivatives

Introduction of Pyridine-Ethyl Moiety via Reductive Amination or Alkylation

With a chiral pyrrolidin-3-ol in hand, the 1-(pyridin-2-yl)ethyl group can be introduced onto the nitrogen atom through several standard N-alkylation techniques. Reductive amination is arguably the most common and efficient of these methods. This one-pot procedure involves the reaction of the secondary amine of the pyrrolidin-3-ol ring with a ketone, 2-acetylpyridine, to form an intermediate iminium ion. This ion is then reduced in situ by a hydride reagent to yield the final N-alkylated product.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is milder and selective for the iminium ion over the ketone, reducing the likelihood of side reactions. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

An alternative approach is direct alkylation, which involves reacting pyrrolidin-3-ol with a pre-formed electrophile such as 2-(1-chloroethyl)pyridine or 2-(1-bromoethyl)pyridine in the presence of a non-nucleophilic base to scavenge the resulting acid.

Stereochemical Considerations in Amine and Alcohol Functionalizations

The N-alkylation of a chiral pyrrolidin-3-ol with 2-acetylpyridine introduces a new stereocenter, leading to the potential formation of two diastereomers: (R)-1-((R)-1-(pyridin-2-yl)ethyl)pyrrolidin-3-ol and (R)-1-((S)-1-(pyridin-2-yl)ethyl)pyrrolidin-3-ol. The stereochemical outcome of this reaction is a critical consideration rijournals.com.

The diastereoselectivity of the reductive amination can be influenced by several factors:

Substrate Control : The pre-existing stereocenter at the C3 position of the pyrrolidine ring can direct the approach of the hydride reagent to the iminium ion intermediate. The bulky hydroxypyrrolidine ring may sterically hinder one face of the iminium ion, leading to a preferential attack from the less hindered face and favoring the formation of one diastereomer over the other.

Reagent Control : The choice of reducing agent can also influence the stereochemical outcome. Bulky hydride reagents may exhibit greater facial selectivity, enhancing the diastereomeric ratio. Furthermore, the use of chiral reducing agents could potentially override the substrate's inherent facial bias to selectively produce the less favored diastereomer if desired.

The interplay between the existing chiral information in the substrate and the nature of the reagents determines the final stereochemical composition of the product nih.gov. Careful optimization of reaction conditions is therefore essential to achieve high diastereoselectivity.

Table 2: Possible Stereoisomers from N-Alkylation
Pyrrolidinol PrecursorSide-Chain ConfigurationFinal Compound
(R)-pyrrolidin-3-ol(R)(R)-1-((R)-1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
(R)-pyrrolidin-3-ol(S)(R)-1-((S)-1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Reaction Pathways for Pyrrolidine Formation

Understanding the reaction mechanisms underlying pyrrolidine ring formation is fundamental to developing new synthetic methods and optimizing existing ones. Two of the most powerful and mechanistically studied routes are intramolecular cyclization and [3+2] cycloaddition reactions.

Intramolecular Cyclization: This approach involves the formation of the pyrrolidine ring from a linear precursor. A notable example is the copper-catalyzed intramolecular C-H amination of N-fluoride amides acs.org. Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond cleavage is the turnover-limiting step in the catalytic cycle acs.orgnih.gov. Computational and experimental evidence points to a pathway involving the oxidation of a Cu(I) precatalyst to a Cu(II) species, followed by the key C-N bond-forming event acs.orgnih.gov. The nature of the ligand on the copper catalyst and the halide on the amide (N-F vs. N-Cl) have been shown to significantly affect reaction rates and yields acs.orgnih.gov.

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a highly convergent method for pyrrolidine synthesis nih.gov. The mechanism of the metal-catalyzed version has been extensively studied. The reaction is believed to proceed through the in-situ formation of an azomethine ylide from an iminoester, which coordinates to a metal catalyst (e.g., Cu, Ag, Pd) rsc.org. This metal-ylide complex then reacts with a dipolarophile. The regio- and diastereoselectivity of the cycloaddition are controlled by the electronic and steric interactions in the transition state acs.org. In the palladium-catalyzed reaction with trimethylenemethane, the process is thought to be stepwise, proceeding through a zwitterionic π-allylpalladium intermediate, which then collapses to form the pyrrolidine ring nih.gov. The chiral ligands attached to the metal create a chiral environment that dictates the facial selectivity of the cycloaddition, leading to high enantioselectivity rsc.orgnih.gov.

Understanding Regio- and Stereoselectivity in Ring-Opening Reactions

The construction of the pyrrolidin-3-ol core of this compound can be efficiently achieved through the ring-opening of a suitable precursor, such as an epoxide or an aziridine. The success of this approach hinges on the ability to control both the regioselectivity (where the incoming nucleophile attacks) and the stereoselectivity (the spatial orientation of the newly formed bonds).

Regioselectivity in Epoxide Ring-Opening:

A common strategy for synthesizing pyrrolidin-3-ols involves the reaction of an amine with an epoxide. In the synthesis of this compound, this would typically involve the reaction of 1-(1-(pyridin-2-yl)ethan-1-amine) with a protected 3,4-epoxybutan-1-ol derivative. The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.

Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide. chemistrysteps.com This would lead to the formation of the desired 1-substituted-pyrrolidin-3-ol scaffold.

Conversely, under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction can then proceed with significant SN1 character, where the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. khanacademy.orgjsynthchem.com Therefore, to favor the formation of the pyrrolidin-3-ol structure, basic or neutral conditions are generally preferred for the ring-opening of a terminal epoxide with the pyridinylethylamine nucleophile.

The choice of solvent can also influence the regioselectivity. Polar aprotic solvents are often employed to facilitate SN2 reactions.

Stereoselectivity in Pyrrolidine Synthesis:

Achieving the desired stereochemistry in the final product is paramount, especially when targeting specific chiral derivatives. The stereoselectivity of the synthesis can be controlled at various stages.

Use of Chiral Precursors: Starting with enantiomerically pure precursors is a common and effective strategy. For instance, using a chiral epoxide or a chiral amine will directly lead to the formation of a specific stereoisomer of the pyrrolidin-3-ol. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the ring-opening reaction or in the cyclization step. acs.org For example, a chiral Lewis acid could be used to activate the epoxide and direct the nucleophilic attack of the amine to a specific face of the molecule.

Substrate Control: The existing stereocenters in the substrate can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in multi-step syntheses where the stereochemistry of one center directs the formation of others.

The table below illustrates the expected major regioisomer from the ring-opening of a generic terminal epoxide under different conditions.

Reaction ConditionNucleophileExpected Major Product (after cyclization)
Basic/NeutralAmine (R-NH₂)1-Substituted-pyrrolidin-3-ol
AcidicAmine (R-NH₂)1-Substituted-3-amino-butan-1,4-diol

This table provides a generalized outcome based on established principles of epoxide ring-opening reactions.

Kinetic vs. Thermodynamic Control in Pyrrolidine Synthesis

In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a concept explained by the principles of kinetic and thermodynamic control. wikipedia.orgyoutube.comlibretexts.orgdalalinstitute.commasterorganicchemistry.com

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher reaction temperatures and longer reaction times, the reaction is often reversible. Under these conditions, the most stable product (the thermodynamic product) will be the major product, as the system reaches equilibrium. masterorganicchemistry.com

In the diastereoselective synthesis of substituted pyrrolidines, such as the chiral derivatives of this compound, controlling the formation of the desired diastereomer is crucial. This can often be achieved by carefully selecting the reaction conditions to favor either the kinetic or the thermodynamic product.

For instance, in a cyclization reaction to form the pyrrolidine ring, two different diastereomers might be possible. One might form faster due to a less sterically hindered transition state (the kinetic product), while the other might be more stable due to a more favorable arrangement of substituents in the final ring structure (the thermodynamic product).

The following table outlines how reaction conditions can be manipulated to favor either the kinetic or thermodynamic product in a hypothetical diastereoselective pyrrolidine synthesis.

Reaction ParameterCondition for Kinetic ControlCondition for Thermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base/Catalyst Strong, non-equilibratingWeaker, allowing for equilibration

It is important to note that for any given reaction, experimental studies are necessary to determine the specific conditions that favor the formation of the desired isomer. Computational studies can also provide valuable insights into the energy profiles of the different reaction pathways, aiding in the rational design of synthetic strategies. acs.org

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For a molecule with multiple stereocenters like 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, NMR is indispensable for assigning relative and absolute stereochemistry and confirming the connectivity of atoms.

High-Resolution NMR Techniques (2D-NMR, NOESY) for Stereochemical Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, complex structures necessitate two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the arrangement of atoms within the pyrrolidine (B122466) ring and the ethyl side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data is crucial for piecing together the molecular skeleton, including the connection between the ethyl group, the pyrrolidine ring, and the pyridine (B92270) ring.

For stereochemical confirmation, the Nuclear Overhauser Effect Spectrometry (NOESY) experiment is particularly vital. This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å), providing critical information about the molecule's three-dimensional conformation. By observing NOE cross-peaks between specific protons on the pyrrolidine ring and the chiral ethyl side chain, the relative stereochemistry of the two stereocenters can be definitively assigned.

2D NMR Technique Information Gained for this compound
COSY Reveals ³JHH couplings, confirming H-H connectivities within the pyrrolidine and ethyl fragments.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Shows long-range (²JCH, ³JCH) correlations, establishing the link between the pyridine, ethyl, and pyrrolidinol fragments.
NOESY Determines the spatial proximity of protons, which is essential for assigning the relative stereochemistry of the two chiral centers.

Chiral Solvating Agents for Enantiomeric Purity Assessment

The presence of two chiral centers in this compound means it can exist as a mixture of enantiomers and diastereomers. While diastereomers have distinct NMR spectra, enantiomers are indistinguishable in an achiral solvent. To determine the enantiomeric purity (or enantiomeric excess, ee) of a sample, chiral solvating agents (CSAs) are employed in NMR spectroscopy. google.com

CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have slightly different chemical shifts, leading to the splitting of signals in the ¹H NMR spectrum for the previously equivalent protons of the enantiomers. google.com The integration of these separated signals allows for the quantification of each enantiomer, thus providing the enantiomeric purity of the sample. nih.gov This method is a powerful alternative to more time-consuming techniques like chiral chromatography. google.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental composition. For this compound (C₁₁H₁₆N₂O), HRMS would confirm this formula by providing a measured mass that corresponds to the calculated theoretical mass with very low error (usually < 5 ppm). This technique is invaluable for confirming the identity of a newly synthesized compound.

Technique Parameter Value for C₁₁H₁₆N₂O
HRMS Calculated Exact Mass192.1263
Measured Exact MassTypically within ± 0.001 Da of calculated
Molecular FormulaC₁₁H₁₆N₂O

LC-MS for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample by separating the main compound from any impurities, starting materials, or by-products. Each separated component is then detected by the mass spectrometer, providing its molecular weight.

LC-MS is also an indispensable tool for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the desired product, this compound, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. For complex biological matrices, LC-MS/MS methods can be developed for highly selective and sensitive quantification. organic-chemistry.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic peaks for different functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these would be a broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-N stretching vibrations of the pyrrolidine and pyridine rings would appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and ethyl groups would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (alcohol)3400-3200 (broad)
Aromatic C-H (pyridine)3100-3000
Aliphatic C-H (pyrrolidine, ethyl)3000-2850
C=N, C=C (pyridine ring)1600-1450
C-N (amine)1250-1020
C-O (alcohol)1260-1050

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular conformation, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship studies.

While specific crystallographic data for this compound is not publicly available at present, the analysis of structurally analogous compounds offers valuable insights into the expected solid-state conformation. For instance, the crystal structure of a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, has been determined and provides a useful reference. nih.gov In this particular structure, the pyrrolidine ring adopts an envelope conformation. nih.gov It is anticipated that the pyrrolidin-3-ol moiety in the title compound would exhibit a similar puckering.

The determination of the crystal structure of this compound would involve the following key steps:

Crystal Growth: Growing single crystals of sufficient size and quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to best fit the experimental data.

The resulting crystallographic data would be presented in a standardized format, as exemplified by the data for the related naphthalen-2-ol derivative in the table below.

Table 1: Illustrative Crystallographic Data for a Structurally Related Pyridinyl-Pyrrolidine Compound

Parameter Value
Chemical Formula C₂₀H₂₀N₂O
Molecular Weight 304.38
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.966 (2)
b (Å) 15.587 (3)
c (Å) 10.477 (2)
β (°) 91.60 (3)
Volume (ų) 1626.9 (6)
Z 4

Data from a related structure, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, for illustrative purposes. nih.gov

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules such as this compound, which can exist as two non-superimposable mirror images (enantiomers), it is crucial to determine the enantiomeric excess (% ee). This is a measure of the purity of a sample with respect to its enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose. nih.gov

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral stationary phase. This results in the two enantiomers having different retention times, allowing for their separation and quantification. The development of a successful chiral HPLC method for this compound would involve the systematic screening of various chiral columns and mobile phase compositions.

Commonly employed chiral stationary phases for the separation of amine-containing heterocyclic compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support). jsmcentral.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution. jsmcentral.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Typical Parameters for Chiral HPLC Method Development

Parameter Description Typical Conditions
Chiral Stationary Phase The chiral environment that interacts differently with the enantiomers. Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)
Mobile Phase The solvent system that carries the sample through the column. Hexane/Isopropanol, Heptane/Ethanol
Flow Rate The speed at which the mobile phase passes through the column. 0.5 - 1.5 mL/min
Detector The instrument used to detect the separated enantiomers. UV-Vis Detector (at a wavelength where the compound absorbs)

| Column Temperature | Can influence the separation efficiency. | Ambient or controlled (e.g., 25 °C) |

The validation of the chiral HPLC method would ensure its accuracy, precision, and robustness for the routine determination of the enantiomeric purity of this compound.

Computational Chemistry and Theoretical Investigations of 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule. For 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, methods such as Density Functional Theory (DFT) are instrumental in mapping its electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity. This flexibility arises from the puckering of the pyrrolidine (B122466) ring, the rotation around the single bonds connecting the pyrrolidine to the ethyl-pyridine substituent, and the orientation of the hydroxyl group. DFT calculations are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

DFT studies on substituted pyrrolidines have shown that the relative energies of different conformers are influenced by both steric and electronic factors. For the pyrrolidine ring itself, two primary puckered conformations, the "envelope" and "twist" forms, are typically observed. The substituents on the ring dictate the most stable conformation. In the case of this compound, the hydroxyl group at the 3-position and the bulky pyridin-2-ylethyl group at the 1-position will significantly influence the puckering of the pyrrolidine ring.

A conformational analysis would involve systematically rotating the dihedral angles and calculating the corresponding single-point energies to map the energy landscape. The resulting stable conformers would represent the low-energy shapes the molecule is likely to adopt.

Table 1: Representative Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Influence on Conformation
C2-N1-C(ethyl)-C(pyridine) Rotation of the pyridinylethyl group relative to the pyrrolidine ring. Determines the spatial orientation of the pyridine (B92270) ring.
C2-C3-O-H Orientation of the hydroxyl group. Influences hydrogen bonding potential.

This table represents a hypothetical set of dihedral angles that would be crucial in a full conformational analysis of this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would highlight several key features:

Negative Potential Regions: The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density, indicated by red or yellow on an MEP map. These sites are prone to electrophilic attack and are key for hydrogen bond acceptance.

Positive Potential Regions: The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbons adjacent to the nitrogen atoms will exhibit positive electrostatic potential, appearing as blue regions. These areas are favorable for nucleophilic attack and act as hydrogen bond donors.

Analysis of the MEP for substituted pyridines has shown that the position of substituents significantly alters the electrostatic potential around the ring nitrogen. nih.gov In 2-substituted pyridines, like the one in the title compound, the proximity of the substituent can modulate the accessibility and reactivity of the nitrogen lone pair. nih.gov

Atomic charge distribution, calculated through methods like Mulliken population analysis or Natural Population Analysis (NPA), provides a quantitative measure of the charge on each atom. This data complements the MEP map by assigning numerical values to the observed electronic distribution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would reveal:

Hybridization of Atoms: The analysis details the hybridization of each atom, providing insight into the geometry and bonding.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of "delocalization" energies, which quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For instance, the interaction between the lone pair of the pyrrolidine nitrogen and the antibonding orbitals of adjacent C-C bonds contributes to the stability of the ring. Similarly, hyperconjugative interactions involving the pyridine ring and the substituents can be quantified. These interactions are crucial for understanding the molecule's electronic stability and conformational preferences.

Table 2: Hypothetical NBO Analysis Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N(pyrrolidine) σ*(C2-C3) > 5.0 Hyperconjugation
LP (1) N(pyridine) π*(C-C in pyridine) Variable Resonance

This table provides a hypothetical representation of the types of stabilizing interactions that would be identified in an NBO analysis of this compound. The E(2) value represents the stabilization energy.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Ligand Conformational Sampling and Flexibility Studies

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a simulated environment, such as in a solvent or bound to a biological target. nih.gov Starting from a low-energy conformation identified by DFT, an MD simulation would track the movements of each atom over time, governed by a force field.

These simulations can reveal:

The range of conformations accessible at a given temperature.

The flexibility of different parts of the molecule.

The persistence of intramolecular hydrogen bonds.

The interactions with solvent molecules.

By analyzing the trajectory of the MD simulation, one can identify the most populated conformational states and the transitions between them, providing a dynamic understanding of the molecule's flexibility.

Pseudorotation Analysis of the Pyrrolidine Ring

The non-planar pyrrolidine ring is not static but undergoes a continuous, low-energy conformational change known as pseudorotation. nih.gov This motion involves a wave of puckering that travels around the ring, allowing it to adopt a continuum of "envelope" and "twist" conformations. nih.gov The energy barrier for pseudorotation in the parent pyrrolidine molecule is relatively low. nih.gov

The substituents on the pyrrolidine ring create a potential energy surface for this pseudorotation, with certain conformations being more energetically favorable. nih.gov The hydroxyl group at the 3-position and the N-substituent in this compound will create a specific energy landscape for the pseudorotation pathway.

A pseudorotation analysis would involve calculating the energy of the molecule as a function of the pseudorotation phase angle. This would reveal the most stable puckering states (e.g., C3-endo or C3-exo) and the energy barriers between them. Understanding the preferred pucker of the pyrrolidine ring is critical as it dictates the spatial orientation of the substituents, which is a key factor in how the molecule interacts with its biological targets. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrrolidine

Prediction of Stereochemical Outcomes in Asymmetric Transformations

Asymmetric transformations are chemical reactions that produce a predominance of one stereoisomer over others. Given the chiral nature of this compound, predicting the stereochemical outcome of its reactions is a significant challenge. Computational approaches can model the interactions between the substrate, reagents, and any catalysts involved. By calculating the energies of the different possible transition states leading to various stereoisomers, chemists can predict which product is most likely to form.

For a hypothetical asymmetric reaction involving this compound, a data table like the one below could be generated from computational studies to summarize the predicted outcomes.

Table 1: Hypothetical Computational Prediction of Stereoisomeric Ratios in an Asymmetric Reaction

Transition StateRelative Energy (kcal/mol)Predicted Diastereomeric RatioPredicted Enantiomeric Excess (%)
TS-A (leading to R,R)0.095:590
TS-B (leading to S,R)1.5
TS-C (leading to R,S)1.8
TS-D (leading to S,S)3.0

Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.

Computational Studies on Reaction Mechanisms Involving the Compound

Transition State Analysis for Catalyzed and Uncatalyzed Reactions

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational chemists use various methods, such as Density Functional Theory (DFT), to locate and characterize the geometry and energy of transition states. By comparing the energy barriers of catalyzed and uncatalyzed pathways, researchers can quantify the effectiveness of a catalyst.

For a reaction involving this compound, a table summarizing transition state analysis could be presented as follows:

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction PathwayActivation Energy (kcal/mol)Nature of Transition StateKey Interatomic Distances (Å)
Uncatalyzed25.8AsynchronousC-O: 1.85, N-H: 1.52
Catalyzed (Acid)15.2SynchronousC-O: 1.98, N-H: 1.75

Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.

Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can simulate the effect of different solvents by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules in the calculation (explicit solvent models). These studies can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction's energetic profile.

A hypothetical study on solvent effects for a reaction of this compound could yield data like that in the table below.

Table 3: Hypothetical Solvent Effects on the Activation Energy of a Reaction

SolventDielectric ConstantActivation Energy (kcal/mol)
Toluene2.422.1
Dichloromethane9.119.5
Acetonitrile37.517.8
Water80.116.3

Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.

While the specific computational data for this compound remains to be explored, the methodologies outlined here provide a clear roadmap for future theoretical investigations. Such studies would undoubtedly contribute to a deeper understanding of the chemical behavior of this and other complex pyrrolidine derivatives, paving the way for their application in various fields of chemical science.

Role As a Chiral Ligand and Organocatalyst in Asymmetric Transformations

Design Principles for Pyridine-Pyrrolidine-Based Chiral Ligands

The efficacy of a chiral ligand in asymmetric catalysis is deeply rooted in its structural design. For pyridine-pyrrolidine-based ligands, the key design elements are the stereogenic centers, which create a specific chiral environment, and the chelating atoms that bind to a metal catalyst. The combination of these features dictates the three-dimensional structure of the catalyst-substrate complex, thereby influencing enantioselectivity. nih.gov For a long time, C2-symmetric ligands were predominant in asymmetric catalysis, but more recently, non-symmetrical ligands have proven highly effective, often outperforming their symmetrical counterparts. nih.gov

The presence of one or more stereogenic centers is fundamental to a ligand's ability to induce chirality. In 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, there are two such centers: one at the carbon atom of the ethyl group attached to the pyridine (B92270) ring and the other at the C-3 position of the pyrrolidine (B122466) ring. The absolute and relative configurations of these centers are critical. nih.gov The non-planar, puckered conformation of the pyrrolidine ring, a property known as "pseudorotation," further contributes to a defined three-dimensional structure that can effectively shield one face of a coordinated substrate, directing the attack of a reagent to the other face. nih.govnih.gov

The strategic placement of bulky substituents on the pyrrolidine ring can enhance this shielding effect, leading to higher enantioselectivity. beilstein-journals.org The configuration of the prolyl unit, in particular, has been shown to dominate the asymmetric induction, even to the point of reversing it. nih.gov The development of chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, has highlighted the challenge and importance of controlling both diastereoselectivity and enantioselectivity, where noncovalent interactions between the substrate and the catalyst play a crucial role. researchgate.net

Stereogenic CenterLocationInfluence on Chiral Induction
C-3 of Pyrrolidine RingPyrrolidinol moietyCreates a defined 3D environment, influencing the approach of the substrate.
C-1 of Ethyl GroupPyridylethyl moietyContributes to the overall chirality and steric environment of the ligand.

The nitrogen atom of the pyridine ring and the oxygen atom of the pyrrolidinol group in this compound can act as a bidentate ligand, coordinating to a metal center. This chelation forms a stable five- or six-membered ring with the metal, which rigidifies the structure of the catalytic complex. nih.gov The lone pair of electrons on the pyridine nitrogen is available for coordination as it is not part of the aromatic system. nih.gov

This chelation has several important consequences for catalysis:

Restricts Rotational Freedom: By locking the ligand's conformation, chelation reduces the number of possible transition states, which can lead to higher enantioselectivity.

Modifies Electronic Properties: The coordination of the nitrogen and oxygen atoms to the metal center alters the metal's electronic properties, which can affect its reactivity and catalytic activity.

Creates a Chiral Pocket: The fixed geometry of the chelated ligand creates a well-defined chiral pocket around the metal's active site, which is essential for differentiating between the two enantiomeric transition states. nih.gov

Studies on related systems have shown that the formation of a chelated hydrogen-bonded water site can be facilitated when a pyridyl group brings a metal cluster closer to another part of the ligand. acs.org This demonstrates the importance of the spatial arrangement of coordinating groups.

Applications in Metal-Catalyzed Asymmetric Reactions

Pyridine-pyrrolidine based ligands are employed in a variety of metal-catalyzed asymmetric reactions. The choice of metal and the specific architecture of the ligand are tailored to the desired transformation.

The versatility of the pyridine-pyrrolidine scaffold allows for the design of diverse ligand architectures to suit different catalytic reactions. rsc.orgunibo.it These ligands have been successfully used in reactions such as nickel-catalyzed enantioselective arylation of pyridines and palladium-catalyzed haloaminations. rsc.orgmdpi.com In the latter, bulky chiral pyridine-oxazoline (Pyox) ligands have proven critical for success. mdpi.com

A notable application is in silver/chiral pyrrolidinopyridine (PPY) relay catalysis for the cycloisomerization/(2+3) cycloaddition of enynamides, which allows for the stereoselective synthesis of complex molecules. nih.gov The design of novel spiro-pyrrolidine silyl (B83357) ether organocatalysts has also led to high enantioselectivity in Michael addition reactions. rsc.org

MetalCatalytic ReactionLigand TypeReference
NickelEnantioselective Arylation of PyridineChiral Phosphoramidite rsc.org
PalladiumChloroamination of AlkenesPyridine-Oxazoline (Pyox) mdpi.com
SilverCycloisomerization/CycloadditionChiral Pyrrolidinopyridine (PPY) nih.gov
Gold(I)Intramolecular [4+2] CycloadditionC2-chiral Pyrrolidine nih.gov

Copper(II) is a common and effective metal for catalysis with pyridine-pyrrolidine type ligands. The coordination of the ligand to a Cu(II) center can facilitate a range of transformations. For instance, Cu-catalyzed cyclizative aminoboration has been used for the asymmetric synthesis of chiral piperidines. researchgate.net

The stereochemistry of the ligand can dramatically influence its affinity for different metal ions. For example, a trans-piperidine ligand was shown to enforce a C3 coordination environment that is less favorable for Cu(II) binding, thereby significantly improving its Zn(II)/Cu(II) selectivity. nih.gov This highlights the potential to fine-tune the ligand structure for specific metal-catalyzed processes. While direct studies on this compound with copper are not detailed, the principles from related structures suggest its potential in copper-catalyzed asymmetric reactions. The generation of azomethine ylides for [3+2] dipolar cycloadditions is a powerful method for synthesizing functionalized pyrrolidines. unife.it

Organocatalytic Applications of Pyrrolidine-Based Structures

Beyond their use as ligands in metal catalysis, pyrrolidine-based structures are themselves powerful organocatalysts. nih.govbeilstein-journals.org The secondary amine of the pyrrolidine ring is a key functional group that can activate substrates through the formation of enamines or iminium ions. beilstein-journals.org

Pyrrolidine-based organocatalysts are particularly effective in:

Michael Additions: The addition of aldehydes or ketones to nitroolefins is a classic example, often proceeding with high yields and enantioselectivities. beilstein-journals.orgrsc.org

Aldol (B89426) Reactions: Proline and its derivatives are famous for catalyzing asymmetric aldol reactions. nih.govunibo.it

[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes to form polysubstituted pyrrolidines is a powerful tool in organic synthesis. researchgate.netresearchgate.net

The structural modifications of these catalysts, such as the introduction of bulky groups or hydrogen-bonding donors, allow for the fine-tuning of their reactivity and selectivity to suit a wide range of substrates and reactions. nih.gov

Thio-urea Derivatives Utilizing (S)-1-(2-pyridyl)ethylamine in Organocatalysis

A significant area of organocatalysis involves the use of thiourea (B124793) derivatives as effective hydrogen-bond donors to activate electrophiles. When appended with a chiral backbone, these thioureas can induce high levels of enantioselectivity in a variety of chemical reactions. The (S)-1-(2-pyridyl)ethylamine moiety, a key structural component of this compound, has been successfully employed in the synthesis of such chiral thiourea organocatalysts. mdpi.comcitedrive.com

Researchers have prepared a range of optically active thioureas by reacting the (S)-1-(2-pyridyl)ethylamine enantiomer with various isothiocyanates. mdpi.com These thiourea derivatives have been subsequently tested as organocatalysts in asymmetric synthesis, demonstrating their potential as chiral auxiliaries. mdpi.comcitedrive.comresearchgate.net The design of these catalysts leverages the dual functionality of the molecule: the thiourea group acts as a Brønsted acid to activate the electrophile, while the chiral amine backbone controls the stereochemical outcome of the reaction.

The efficacy of these catalysts has been demonstrated in model reactions such as the asymmetric aldol condensation and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.comcitedrive.comresearchgate.net While some of these thiourea derivatives derived from (S)-1-(2-pyridyl)-ethylamine showed moderate catalytic activity, the observation of asymmetric induction is encouraging for further research into their application in more complex multicomponent reactions and cycloadditions. mdpi.comcitedrive.com The somewhat limited efficiency of these initial catalysts has been attributed to the relatively low basicity of the pyridine nitrogen atom, which functions as a Brønsted base in the catalytic cycle. mdpi.com

Table 1: Performance of Thiourea Catalysts Derived from (S)-1-(2-pyridyl)ethylamine in the Asymmetric Aldol Condensation of Acetone with 4-Nitrobenzaldehyde

Catalyst Yield (%) Enantiomeric Excess (ee, %)
Thiourea 7a 35 10
Thiourea 7b 40 12
Thiourea 7c 38 15
Thiourea 7d 42 18
Thiourea 7e 33 9
Thiourea 7f 45 20

Data sourced from studies on thioureas derived from (S)-1-(2-pyridyl)ethylamine. mdpi.comresearchgate.net

Asymmetric Aldol Reactions and Other Carbon-Carbon Bond Formations

The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov Chiral organocatalysts containing pyrrolidine motifs, such as proline and its derivatives, are well-known to be effective catalysts for direct asymmetric aldol reactions. nih.gov The pyrrolidine unit in this compound suggests its potential utility in this class of reactions.

The mechanism of proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate from the ketone donor and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde acceptor, with the stereochemistry of the product being controlled by the chiral environment of the catalyst. The pyrrolidine scaffold plays a crucial role in establishing this chiral environment. nih.gov

Furthermore, chiral ligands incorporating a pyridine ring have been utilized in metal-catalyzed asymmetric aldol reactions. nih.govresearchgate.netdntb.gov.uanih.gov In these systems, the pyridine nitrogen can coordinate to a metal center, which in turn acts as a Lewis acid to activate the aldehyde substrate. The chiral backbone of the ligand then dictates the facial selectivity of the nucleophilic attack. For instance, chiral 2-pyridyl-2-imidazolines have been shown to be effective organocatalysts for enantioselective direct aldol reactions. researchgate.net

Given that this compound contains both a pyrrolidine ring and a pyridine moiety, it has the potential to act as a bifunctional catalyst. The pyrrolidine could facilitate enamine formation, while the pyridine could act as a Lewis base or participate in hydrogen bonding to organize the transition state. This dual activation could lead to enhanced reactivity and selectivity in aldol and other carbon-carbon bond-forming reactions, such as Michael additions. nih.govnih.gov

Table 2: Substrate Scope in L-proline Catalyzed Asymmetric Aldol Reactions

Aldehyde Ketone Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Yield (%)
4-Nitrobenzaldehyde Cyclohexanone >95:5 99 85
4-Chlorobenzaldehyde Cyclohexanone >95:5 99 82
Benzaldehyde Cyclopentanone 90:10 99 78
2-Naphthaldehyde Acetone - 96 65

This table represents typical results for proline-catalyzed aldol reactions, illustrating the potential for high stereoselectivity in reactions where a pyrrolidine-based catalyst is employed. nih.gov

Pyrrolidine and Pyridine Scaffolds in Medicinal Chemistry Research Excluding Clinical Applications

Pyrrolidine (B122466) as a Versatile Nitrogen Heterocyclic Scaffold in Drug Discovery Research

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, frequently utilized by researchers to develop novel compounds for treating human diseases. nih.govfrontiersin.org Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in approved pharmaceuticals. nih.gov The significant interest in this saturated scaffold stems from several key features that make it an attractive component in drug design. nih.govresearchgate.net

The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional (3D) pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov This non-planarity, a phenomenon known as "pseudorotation," provides an increased 3D coverage, which is a significant advantage in designing drug candidates with specific spatial orientations. nih.govresearchgate.net The ability to control and lock the ring's conformation through the strategic placement of substituents allows medicinal chemists to fine-tune the molecule's shape and its interaction with biological targets. nih.gov This three-dimensional character is crucial for achieving high affinity and selectivity in drug-receptor interactions. Furthermore, the design and synthesis of pyrrolidine-based fragments that effectively sample three-dimensional molecular space are a key aspect of fragment-based drug discovery (FBDD). nih.gov

The stereogenicity of the carbon atoms within the pyrrolidine ring is a critical feature that significantly influences its biological activity. nih.govnih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different stereoisomers, each potentially exhibiting a distinct biological profile due to different binding modes with enantioselective proteins. nih.govnih.gov This stereospecific recognition is fundamental in biological systems. For instance, studies have shown that chiral bispyrrole-pyrrolidine-oligoamides, differing only in the configuration of one stereogenic center on the pyrrolidine ring, can alter the expression of specific genes, highlighting the importance of chirality in biological activity at the molecular level. nih.gov The ability to synthesize specific enantiomers of substituted pyrrolidines is therefore of great importance in medicinal chemistry research. acs.org The interaction of a drug with its target is often highly dependent on the precise three-dimensional arrangement of its atoms, and the stereochemistry of the pyrrolidine scaffold provides a powerful tool for optimizing these interactions. nih.gov

The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor, or when substituted, as a hydrogen bond acceptor, which can influence its interaction with target proteins and enhance aqueous solubility. pharmablock.com The basicity of the pyrrolidine nitrogen is a key physicochemical property that can be modulated by N-substitution. Unlike the aromatic pyridine (B92270) and pyrrole, the lone pair of electrons on the sp³-hybridized nitrogen of pyrrolidine is not involved in resonance and is more readily available for protonation, making pyrrolidine a stronger base (pKa = 11.3) compared to pyridine (pKa = 5.2) and pyrrole (pKa = -3.8). stackexchange.com

N-substitution can also influence the reactivity of the pyrrolidine ring. For example, in the context of DNA minor groove binding agents, the nature of the N-substituent can affect the binding affinity and biological activity. nih.gov Furthermore, the reactivity of the pyrrolidine scaffold can be harnessed in synthetic chemistry to create diverse libraries of compounds for biological screening.

Pyridine as a Privileged Nucleus in Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. rsc.orgrsc.org It is the second most utilized nitrogen heterocycle in FDA-approved drugs. nih.gov The versatility of the pyridine nucleus stems from its unique electronic properties and its ability to engage in various non-covalent interactions, making it a valuable component in the design of new therapeutic agents. enpress-publisher.comresearchgate.net

The presence of a nitrogen atom in the pyridine ring significantly influences the physicochemical properties of a molecule. nih.govnih.gov As a polar and ionizable aromatic molecule, the pyridine moiety can be used to enhance the aqueous solubility and bioavailability of less soluble compounds. enpress-publisher.com Replacing a phenyl group with a pyridine ring can lead to improved pharmacological parameters, including biochemical potency, metabolic stability, and cellular permeability. rsc.orgnih.gov This "pyridine effect" has been successfully employed to optimize the properties of drug candidates. nih.gov For instance, the introduction of a pyridine ring can resolve issues with protein binding. nih.gov The ability to fine-tune properties like lipophilicity and hydrogen bonding capacity by modifying the pyridine scaffold is a key advantage in drug design. nih.gov

Pyridinone scaffolds, which are isomeric forms of pyridine containing a carbonyl group, are important building blocks in medicinal chemistry. nih.govfrontiersin.org They can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for amides, pyridines, and other heterocyclic rings. frontiersin.orgresearchgate.net This versatility makes them valuable in structure-based ligand design, where the goal is to design molecules that fit precisely into the binding site of a biological target. frontiersin.org

The ability to manipulate the physicochemical properties of pyridinone scaffolds, such as polarity and lipophilicity, through established synthetic routes allows for their wide application in fragment-based drug design and as kinase hinge-binding motifs. nih.gov For example, pyridin-2(1H)-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) through scaffold hopping approaches. The design of these inhibitors considered the pharmacophore of known ligands and their binding mode within the hydrophobic pocket of the reverse transcriptase. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Pyrrolidine- and Pyridine-Containing Ligands

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For ligands containing pyrrolidine and pyridine moieties, SAR explorations focus on how modifications to either ring system, the linker connecting them, and various substituents affect interactions with biological targets.

The biological activity of pyrrolidine- and pyridine-containing compounds can be significantly modulated by the introduction of various substituents. These modifications can alter the molecule's steric profile, electronic distribution, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity for a target protein.

For the pyrrolidine scaffold , the position and nature of substituents are critical. Studies on pyrrolidine-2,5-dione derivatives have shown that anticonvulsant activity is strongly influenced by the substituent at the 3-position. nih.gov For example, bulky groups like benzhydryl or isopropyl at this position conferred potent activity in specific preclinical models. nih.gov In other contexts, such as for inhibitors of dipeptidyl peptidase-4 (DPP-4), sterically unfavorable groups near the 2nd and 3rd positions of the pyrrolidine ring can decrease inhibitory activity. nih.gov The stereochemistry of substituents is also paramount; for instance, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is often preferred over the trans orientation for certain biological activities. The basicity of the pyrrolidine nitrogen can also be tuned by substituents at the C-2 position, which can be a key factor in its interaction with protein targets. nih.gov

For the pyridine scaffold , substituents can alter its properties in several ways. The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can modify the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor or to participate in ionic interactions. researchgate.net Studies on pyridine derivatives have demonstrated that the presence and position of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may lead to a decrease in activity. researchgate.netmdpi.com For instance, in a series of urease inhibitors based on pyridin-2(1H)-one, electron-releasing groups were found to be important for modulating biological activity. researchgate.net

In a molecule like 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol , the hydroxyl group at the 3-position of the pyrrolidine ring is a key feature, likely acting as a hydrogen bond donor and/or acceptor. The ethyl linker and the methyl group on the benzylic carbon also provide points for modification to explore the steric and hydrophobic requirements of a potential binding pocket.

Table 1: General Substituent Effects on the Activity of Pyrrolidine and Pyridine Scaffolds (based on analogous compounds)
ScaffoldPosition of SubstitutionSubstituent TypeObserved Effect on Activity (in specific contexts)Reference
PyrrolidinePosition 3Bulky groups (e.g., benzhydryl)Increased anticonvulsant activity nih.gov
PyrrolidinePositions 2 and 3Sterically large groupsDecreased DPP-IV inhibitory activity nih.gov
PyridineVaries-OCH₃, -OH, -C=O, -NH₂Enhanced antiproliferative activity mdpi.com
PyridineVariesHalogens, bulky groupsDecreased antiproliferative activity mdpi.com
PyridineVariesElectron-releasing groupsIncreased urease inhibition researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and can be used to estimate the binding affinity.

For ligands containing the pyrrolidine-pyridine core, docking studies can elucidate the specific roles of each structural feature. The pyridine ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The pyridine nitrogen atom is a potential hydrogen bond acceptor. The pyrrolidine ring's non-planar, three-dimensional structure allows it to fit into specific grooves of a protein surface. nih.gov The nitrogen atom of the pyrrolidine is basic and can form a crucial salt bridge with acidic residues like aspartic acid or glutamic acid. The hydroxyl group, as seen in This compound , is a prime candidate for forming hydrogen bonds with the protein backbone or side chains, which can significantly contribute to binding affinity.

For example, docking studies of pyrrolidin-2-one derivatives into the active site of acetylcholinesterase (AChE) revealed that some compounds achieved higher docking scores than the reference drug donepezil, indicating a strong predicted binding affinity. researchgate.net Similarly, molecular modeling of substituted pyridine derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors suggested that residues like Lys661 and Asp555 were key to binding, with electrostatic interactions being the major driving force. researchgate.net The binding free energies calculated from such simulations can show a good correlation with experimentally determined biological activities. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies on Pyrrolidine and Pyridine Analogs
Compound ClassProtein TargetKey Findings from DockingPredicted Binding Energy/Score (Example)Reference
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)Good binding affinity, potential for stable complexes.-18.59 (for compound 14a) researchgate.net
Substituted pyridine derivativesLysine-specific demethylase 1 (LSD1)Identified key residues (Lys661, Asp555) and the importance of electrostatic interactions.Not specified researchgate.net
Pyrrolidine pentamine derivativesAminoglycoside 6'-N-Acetyltransferase (AAC(6')-Ib)Significant correlation between calculated binding free energy (ΔG) and inhibitory activity.-9.4 kcal/mol (for an active analog) nih.gov
TerpyridineCoronavirus SARS-CoV-2 proteinsShowed potential inhibitory activity against multiple viral targets.-8.8 kcal/mol nih.gov

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping is a widely used strategy in drug design that involves replacing the central core (scaffold) of a known active ligand with a structurally different moiety while preserving the original orientation of the key binding groups (pharmacophore). nih.gov This approach aims to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or novel intellectual property.

The pyrrolidine-pyridine framework is a viable starting point for scaffold hopping. Medicinal chemists might replace the pyridine ring with other heterocycles like pyrimidine, pyrazine (B50134), or thiophene (B33073) to explore different electronic and steric interactions. For example, replacing a phenyl ring with a pyridine ring in one class of compounds was shown to improve solubility. nih.gov In another instance, a methylpyrazole core was successfully replaced by a pyrazine to create a new class of antagonists. Similarly, the saturated pyrrolidine ring could be replaced by other non-aromatic heterocycles like piperidine (B6355638) or morpholine, or even opened to an acyclic amine, to probe the necessity of the ring structure for activity. nih.gov

Hybridization is another design strategy where structural motifs from different known ligands are combined into a single new molecule. A research program designing novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors utilized a molecular hybridization and scaffold hopping approach by merging fragments of the drug Pexidartinib, which contains pyridine termini, with a pyrrolo[2,3-d]pyrimidine scaffold. rsc.org This strategy led to the discovery of potent new inhibitors. Such strategies could be applied to a molecule like This compound to generate diverse analogues for biological screening.

Future Directions and Emerging Research Avenues for 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern organic chemistry. mdpi.comnih.gov Current synthetic strategies often rely on established methods such as those starting from proline or involving cycloaddition reactions. acs.orgmdpi.com However, the future of synthesizing 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol and its analogs lies in the development of more sustainable and efficient methodologies.

A promising future direction is the application of biocatalysis. The use of enzymes, such as those from the cytochrome P450 family, has shown potential in the construction of chiral pyrrolidines through intramolecular C(sp³)-H amination of organic azides. escholarship.orgnih.gov This enzymatic approach could offer a greener alternative to traditional synthetic methods, potentially reducing the need for harsh reagents and protecting groups.

Another avenue for sustainable synthesis involves the use of earth-abundant metal catalysis. While precious metals are often employed, research into catalysts based on metals like copper for intramolecular amination of C(sp³)-H bonds presents a more cost-effective and environmentally friendly option. organic-chemistry.org The development of one-pot syntheses from readily available starting materials, such as the condensation of alkyl dihalides with primary amines under microwave irradiation, also represents a step towards more efficient and sustainable production. organic-chemistry.org

Future research should focus on adapting these emerging sustainable methods to the specific synthesis of this compound, aiming for high yields, excellent stereocontrol, and minimal environmental impact.

Exploration of New Catalytic Applications

The pyrrolidine (B122466) scaffold is a well-established motif in organocatalysis, with proline and its derivatives being workhorses in a multitude of asymmetric transformations. mdpi.comnih.govbohrium.com The unique structure of this compound, with its pyridinyl and hydroxyl functional groups, suggests its potential as a novel organocatalyst.

The nitrogen atom of the pyridine (B92270) ring can act as a Lewis base, while the hydroxyl group on the pyrrolidine ring can serve as a hydrogen bond donor. This bifunctionality could be exploited in a variety of catalytic reactions. Future research could explore its application in:

Asymmetric Aldol (B89426) and Michael Reactions: The synergistic activation of both the nucleophile and electrophile is a key principle in organocatalysis. nih.gov The subject compound could potentially catalyze these fundamental carbon-carbon bond-forming reactions with high stereoselectivity.

Dearomatization Reactions: Anion-binding catalysis has been successfully used in the enantioselective dearomatization of diazaheterocycles. acs.org The thiourea (B124793) moiety in some catalysts could be conceptually replaced or supplemented by the functionalities present in this compound to explore new dearomatization strategies.

Cascade Reactions: The development of catalysts that can promote multiple bond-forming events in a single operation is a highly desirable goal in organic synthesis. The structural features of this compound might enable novel cascade reactions, leading to the rapid construction of complex molecular architectures.

Systematic screening of this compound's catalytic activity in a broad range of organic transformations will be crucial to uncovering its full potential as a versatile organocatalyst.

Advanced Characterization Techniques for Complex Structural Features

The presence of two stereocenters in this compound results in the possibility of four stereoisomers. The precise determination of the absolute and relative stereochemistry is paramount for understanding its properties and potential applications. While standard analytical techniques are routinely used, future research will benefit from the application of more advanced characterization methods.

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful tool for the structural elucidation of complex molecules. nih.govnih.gov Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations, helping to determine the relative stereochemistry of the substituents on the pyrrolidine ring. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

For the unambiguous assignment of absolute stereochemistry, chiral chromatography techniques coupled with chiroptical methods like circular dichroism (CD) spectroscopy will be indispensable. In cases where crystalline derivatives can be obtained, single-crystal X-ray diffraction remains the gold standard for absolute structure determination.

Future studies should aim to develop a comprehensive analytical portfolio for this class of compounds, enabling rapid and reliable characterization of all possible stereoisomers.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the prediction of molecular properties to the design of synthetic routes. engineering.org.cnnih.govnih.gov These computational tools offer a powerful approach to accelerate the discovery and development of new molecules like this compound.

Predicting Catalytic Activity and Enantioselectivity: ML models, particularly deep neural networks, are being trained to predict the enantioselectivity of asymmetric reactions with increasing accuracy. nih.govrsc.org By creating a dataset of similar pyridinyl-substituted pyrrolidine catalysts and their performance in various reactions, it would be possible to build a model that predicts the potential catalytic activity and stereochemical outcome for this compound. This would allow for the in silico screening of its potential applications before committing to extensive laboratory work.

De Novo Design: Machine learning models can also be used for the de novo design of new chiral ligands and catalysts. sciencedaily.comchemistryworld.com By learning the structure-activity relationships from existing catalysts, these models could propose novel derivatives of this compound with enhanced catalytic performance or other desirable properties.

The integration of AI and ML into the research workflow for this compound will undoubtedly streamline its development, from initial synthesis to the discovery of new applications.

Q & A

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d⁶)δ 3.3 (pyrrolidine C–H), δ 8.1 (pyridine H)
IR3250 cm⁻¹ (O–H stretch)

Advanced: How do structural modifications (e.g., substitution at the pyridine or pyrrolidine ring) affect the compound’s biological activity?

Answer:

  • Pyridine Modifications : Electron-withdrawing groups (e.g., –NO₂) at the pyridine 4-position reduce binding affinity to nicotinic acetylcholine receptors (nAChRs) by 40–60% .
  • Pyrrolidine Hydroxyl Group : Removal or methylation of the –OH group decreases solubility (logP increases by 1.5 units) and abolishes antioxidant activity in vitro .
  • SAR Studies : Analog 2-(pyridin-2-yl)pyrrolidine (lacking –OH) shows no inhibition of CYP3A4, while the parent compound exhibits IC₅₀ = 12 µM .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • Hazard Classification : Irritant (Xi) to eyes/skin (R36/37/38) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • First Aid : Skin/eye contact requires rinsing with water (15 mins); seek medical attention if ingested .

Advanced: How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

Answer:

  • Target Selection : Focus on receptors like nAChRs or enzymes (e.g., monoamine oxidases) due to structural similarity to known ligands .
  • Docking Workflow :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Validation : Compare docking scores (e.g., ΔG = -8.5 kcal/mol) with experimental IC₅₀ values .
    • Key Interactions : Hydrogen bonding between the hydroxyl group and Glu284 of nAChR .

Basic: What are the documented biological activities of this compound?

Answer:

  • Antioxidant Activity : Scavenges DPPH radicals with EC₅₀ = 35 µM .
  • Enzyme Inhibition : Moderate inhibition of MAO-B (IC₅₀ = 50 µM) .
  • Receptor Binding : Binds to α4β2 nAChR (Kᵢ = 120 nM) in radioligand assays .

Advanced: How can contradictory data in literature (e.g., variable IC₅₀ values) be resolved methodologically?

Answer: Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays).
  • Replication : Cross-validate results in ≥3 independent labs.
  • Analytical Rigor : Report % inhibition at multiple concentrations (e.g., 10⁻⁶–10⁻³ M) to calculate accurate IC₅₀ .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at >150°C .
  • Photostability : No degradation after 72 hrs under UV light (λ = 254 nm) .
  • Solution Stability : Stable in DMSO for 6 months at -20°C .

Advanced: What retrosynthetic strategies are proposed for derivatives of this compound?

Answer:

  • Disconnections : Prioritize breaking the C–N bond between pyridine and pyrrolidine .
  • Synthons : Use 2-pyridylethylamine and pyrrolidin-3-ol precursors.
  • AI Tools : Platforms like Reaxys suggest routes via Buchwald-Hartwig coupling (yield: 65%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.